

# Propargite resistance detection discriminating concentration

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## Compound Focus: Propargite

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## Discriminating Concentration & Resistance Data

The table below summarizes key quantitative data for **propargite** resistance detection, primarily from studies on spider mites, which serve as a model for resistance monitoring.

Species	Discriminating Concentration (% a.i.)	Resistance Ratio (RR)	LC50 of Resistant Strain (mg/L or % a.i.)	Key Findings / Notes
<i>Tetranychus urticae</i> (Twospotted spider mite)	0.04% a.i. (or 400 ppm) [1] [2]	67.2-fold [1]	0.403% a.i. (4030 ppm) [1]	Resistance is incompletely dominant. This DC is validated for the Petri dish residue-Potter tower method [1].

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<b>Brevipalpus yothersi</b> (Citrus leprosis mite)	Information not specified in search results	RR50 values ranged from 4.8 to 92.1-fold across 19 field populations in Brazil [3]	LC50 values ranged from 90.79 to 1741.04 mg/L across field populations [3]	A susceptible strain LC50 was 18.90 mg/L. High resistance was found in populations from major citrus-producing regions [3].
<b>Neoseiulus barkeri</b> (Predatory mite)	Information not specified in search results	619.96-fold resistance to fenpropathrin [4]	22,190.91 mg/L [4]	Data is for fenpropathrin, not propargite. Shows potential for high resistance in mites; resistance involved P450s and GSTs [4].

## Detailed Experimental Protocols

Here are the standard operational procedures for two key resistance detection methods.

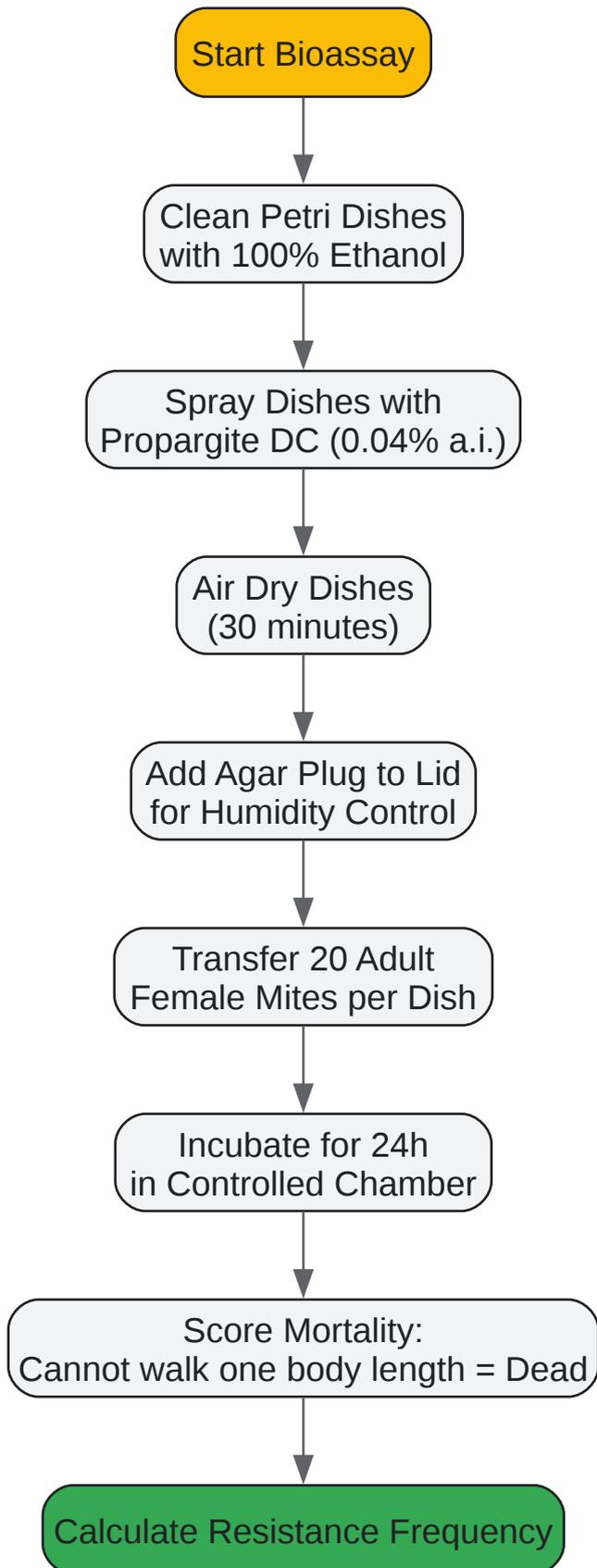
### Protocol 1: Petri Dish Residue-Bioassay for Discriminating Concentration Test

This method is ideal for rapid screening of mite populations using a pre-defined Discriminating Concentration (DC) [1].

- **1. Principle:** Mites are exposed to a dried residue of **propargite** on a Petri dish surface. Mortality is assessed after 24 hours.
- **2. Equipment & Reagents:**
  - Clear plastic Petri dishes (e.g., 50 mm diameter, 9 mm depth)
  - Potter precision spray tower
  - **Propargite** suspension at the DC (e.g., 0.04% a.i.)

- Agar
- Fine brush, controlled environment chamber (21±3 °C, 60±15% RH)
- **3. Step-by-Step Workflow:**
  - **Clean Dishes:** Wash Petri dishes (lids and bases) with 100% ethanol to remove any residues [1].
  - **Apply Residue:** Spray the internal surfaces of each dish with 2 mL of the **propargite** suspension using the Potter tower at 10 psi pressure. Allow deposits to settle for 10 seconds [1].
  - **Dry Dishes:** Leave treated dishes uncovered for 30 minutes to air dry [1].
  - **Prepare Humidity Control:** Place a small agar plug (1.5% w/v) on the inner surface of the lid to maintain humidity inside the sealed dish [1].
  - **Transfer Mites:** Using a fine brush, transfer 20 adult female mites to each treated dish [1].
  - **Incubate and Assess:** Seal dishes and place them in a controlled environment chamber. Assess mortality after 24 hours. A mite that cannot walk at least one body length after a gentle probe is scored as dead. Moribund mites (can move legs but not walk) are also counted as dead [1].

The workflow for this protocol can be visualized as follows:



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## Protocol 2: IRAC Recommended Method for Adult Mites

The Insecticide Resistance Action Committee (IRAC) provides a validated test method for **propargite** [5].

- **1. Applicability:** This dip method is approved for testing adult stages of the European red mite (*Panonychus ulmi*), Citrus red mite (*Panonychus citri*), and Twospotted spider mite (*Tetranychus urticae*) [5].
- **2. Core Method:**
  - Mites on leaf discs are immersed in the **propargite** solution for a specified time.
  - The leaf discs are then removed and placed on an absorbent material to dry.
  - Mites are held in a controlled environment, and mortality is assessed after a predetermined period.
- **3. Reference:** For the complete, detailed protocol, it is essential to consult the official **IRAC Test Method No. 004** on the IRAC website [5].

## Troubleshooting & FAQs

**Q1: What if mortality in my susceptible reference strain is not 100% at the Discriminating Concentration (DC)?** **A:** The DC is designed to kill 100% of susceptible individuals. If this does not occur, the DC may need re-validation for your specific conditions or mite strain. Re-check the susceptibility of your reference strain and ensure your bioassay technique is precise, including the consistency of the applied residue and the health of the test mites [1].

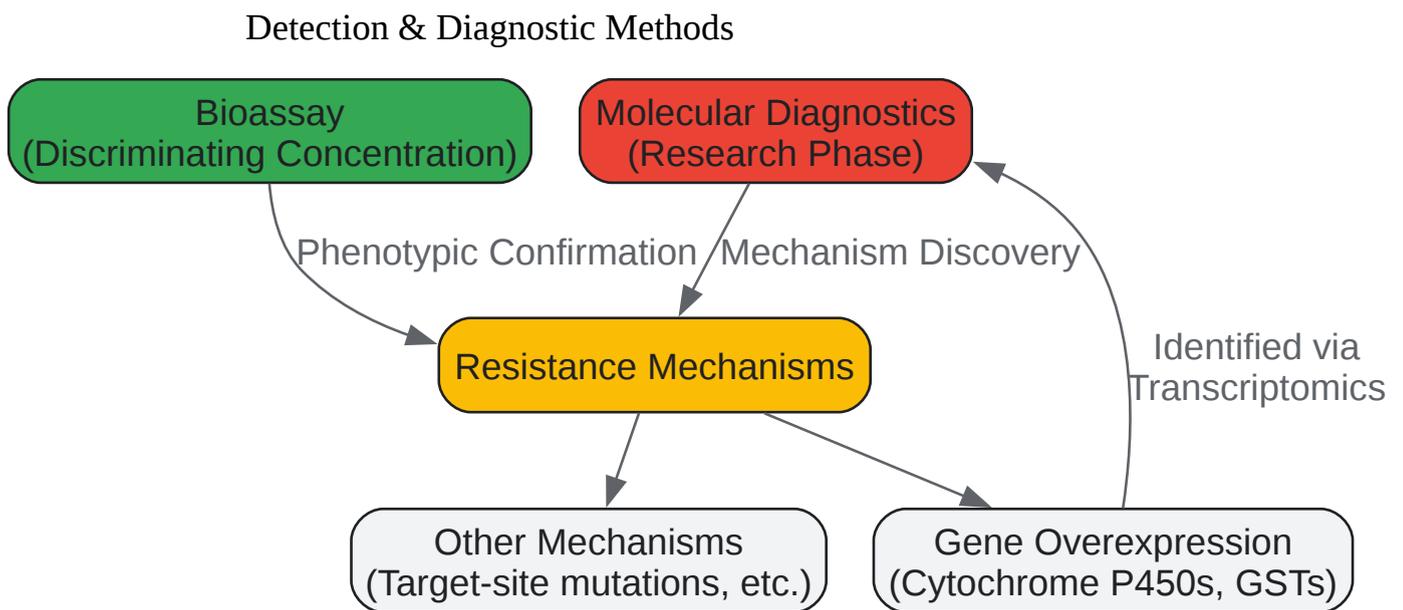
**Q2: My bioassay results are highly variable. What could be the cause?** **A:** High variability can stem from several factors:

- **Mite Age:** Use mites of a standardized age (e.g., 3- or 4-day-old adult females) [1].
- **Environmental Conditions:** Maintain stable temperature, humidity, and light conditions throughout the assay and holding period [1].
- **Genetic Heterogeneity:** Field populations are often genetically mixed. Increase your sample size to obtain a more accurate representation. Research indicates that if resistant mites have a patchy distribution, a **simple random sampling** plan with a large sample size (e.g., 600-1200 individuals) is superior to systematic sampling for reliable documentation of resistance frequency [2].

**Q3: Are there molecular methods to detect propargite resistance?** **A:** Yes, but they are less developed than bioassays. Research into molecular mechanisms is ongoing:

- **Transcriptome Analysis:** Studies on resistant mites have identified overexpression of detoxification genes, particularly from the **Cytochrome P450 (P450)** and **Glutathione S-transferase (GST)** families [4].
- **RAPD-PCR:** This method has been investigated to differentiate resistant and susceptible strains. However, challenges with inconsistent banding patterns due to unknown mite genotypes or non-mite DNA contamination have limited its practical application. This approach requires further refinement before it can be used for routine monitoring [6].

The relationship between resistance mechanisms and diagnostic techniques is summarized below:



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